2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-

Description

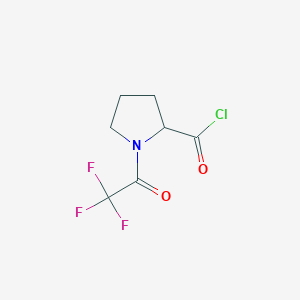

2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)- (CAS No: 36724-68-2) is a specialized acyl chloride derivative featuring a pyrrolidine backbone substituted with a trifluoroacetyl group at the 1-position and a reactive carbonyl chloride at the 2-position. This compound is structurally characterized by a five-membered pyrrolidine ring, which introduces stereochemical and electronic effects due to its nitrogen atom and trifluoroacetyl substituent. The trifluoroacetyl group, a strong electron-withdrawing moiety, enhances the electrophilicity of the carbonyl chloride, making it highly reactive toward nucleophiles such as amines or alcohols. This reactivity is exploited in pharmaceutical and agrochemical synthesis, particularly in peptide coupling or derivatization reactions .

Properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOYJPPISCCYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392048 | |

| Record name | 1-(Trifluoroacetyl)prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92076-92-1 | |

| Record name | 1-(Trifluoroacetyl)prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

Reaction Mechanism

The carboxylic acid reacts with SOCl₂ via nucleophilic acyl substitution:

Excess SOCl₂ drives the reaction to completion, with gaseous byproducts (SO₂, HCl) removed under reduced pressure.

Workup and Isolation

Post-reaction, the mixture is concentrated under vacuum, and residual SOCl₂ is removed via azeotropic distillation with toluene. The crude product is purified by fractional distillation (bp 306°C predicted) or recrystallization from hexane.

Telescopic Synthesis from L-Proline

Industrial-scale processes often employ a telescopic approach starting from L-proline to minimize intermediate isolation.

Trifluoroacetylation of L-Proline

Chlorination In Situ

The isolated acid is treated with SOCl₂ in THF at 30°C for 2 hours. Potassium carbonate neutralizes HCl, while potassium iodide may catalyze the reaction.

Advantages

Alternative Pathways

Phosphorus Pentachloride (PCl₅) Method

PCl₅ offers an alternative to SOCl₂, particularly for acid-sensitive substrates:

Conditions : Reflux in DCM (12 hours).

Limitations : Requires rigorous removal of POCl₃, complicating scalability.

Oxalyl Chloride Activation

Oxalyl chloride ((COCl)₂) with catalytic DMF enables mild chlorination:

Conditions : 0°C, 2 hours.

Advantages : Suitable for thermally labile compounds.

Industrial-Scale Optimization

Solvent Selection

-

DMF vs. THF : DMF enhances reaction rates but complicates purification; THF balances reactivity and ease of solvent removal.

-

Cost Analysis : DCM ($0.5/L) vs. THF ($1.2/L) influences bulk production decisions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH:H₂O).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| SOCl₂/DCM | 92 | 98 | High | 120 |

| PCl₅/THF | 85 | 95 | Moderate | 150 |

| Oxalyl Chloride | 88 | 97 | Low | 200 |

Environmental and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of amides, esters, or ethers.

Scientific Research Applications

Chiral Derivatization Reagent

One of the primary applications of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)- is as a chiral derivatization reagent . This compound facilitates the chiral separation of various psychoactive substances, including cathinone and amphetamine-related drugs. The following points summarize its role in this context:

- Gas Chromatography-Mass Spectrometry (GC-MS) : The compound is utilized in the GC-MS technique for the estimation of enantiomers of cathinone-related drugs in biological samples such as urine and plasma. This application is crucial for forensic toxicology and clinical diagnostics .

- Chiral Separation : The ability to differentiate between enantiomers enhances the accuracy of drug analysis, which is vital for understanding pharmacokinetics and pharmacodynamics in therapeutic contexts .

Drug Synthesis

2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)- serves as an important intermediate in the synthesis of various bioactive compounds. Its applications include:

- Synthesis of Nucleosides : The compound has been implicated in the preparation of nucleoside analogs with potential antiviral properties. For example, derivatives synthesized using this compound have shown activity against hepatitis C virus (HCV), highlighting its significance in antiviral drug development .

- Building Block for Asymmetric Synthesis : The compound functions as a chiral building block in asymmetric synthesis processes, allowing chemists to create molecules with specific stereochemistry that are essential for biological activity .

Biological Studies

The compound's applications extend into biological research, particularly in the study of enzyme inhibitors:

- Protein Tyrosine Phosphatase Inhibition : Research has indicated that derivatives of 2-Pyrrolidinecarbonyl chloride can act as inhibitors of low molecular weight protein tyrosine phosphatases (LMW-PTP). These inhibitors are being explored for their potential therapeutic effects against various diseases, including cancer .

- Structure-Activity Relationship (SAR) Studies : The compound's derivatives are used to investigate SARs, which help in optimizing drug candidates by modifying structural elements to enhance potency and selectivity .

Summary Table of Applications

| Application Area | Description | Key Techniques/Methods |

|---|---|---|

| Chiral Derivatization | Used for chiral separation of psychoactive drugs | GC-MS |

| Drug Synthesis | Intermediate for synthesizing nucleoside analogs and other bioactive compounds | Organic synthesis techniques |

| Biological Studies | Investigating inhibitors for protein tyrosine phosphatases | SAR studies |

Mechanism of Action

The mechanism by which 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)-, exerts its effects involves its interaction with molecular targets and pathways. The trifluoroacetyl group enhances the compound's reactivity and stability, making it effective in various chemical and biological processes. The specific molecular targets and pathways depend on the application and the type of reaction involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The compound is most directly comparable to cyclohexanecarbonyl chloride (CAS No: 2719-27-9), another acyl chloride. Key differences arise from their cyclic frameworks and substituents:

| Property | 2-Pyrrolidinecarbonyl Chloride, 1-(Trifluoroacetyl)- | Cyclohexanecarbonyl Chloride |

|---|---|---|

| CAS No. | 36724-68-2 | 2719-27-9 |

| Core Structure | 5-membered pyrrolidine ring | 6-membered cyclohexane ring |

| Substituents | Trifluoroacetyl (1-position), carbonyl chloride (2-position) | Carbonyl chloride only |

| Electron Effects | Strong electron-withdrawing (trifluoroacetyl) | Electron-neutral cyclohexane |

| Reactivity | Higher due to enhanced electrophilicity | Moderate |

| Solubility | Polar aprotic solvents (e.g., DMF, THF) | Nonpolar solvents (e.g., hexane) |

| Applications | Pharmaceutical intermediates, chiral synthesis | Polymer catalysts, surfactants |

The trifluoroacetyl group in 2-pyrrolidinecarbonyl chloride significantly increases its reactivity compared to cyclohexanecarbonyl chloride, enabling faster acylation reactions in stereoselective syntheses .

Comparison with Other Acyl Chlorides

- Benzoyl Chloride (CAS No: 98-88-4): Lacks cyclic structure and electron-withdrawing groups, resulting in lower reactivity.

The pyrrolidine backbone in 2-pyrrolidinecarbonyl chloride provides conformational rigidity, which is advantageous in asymmetric catalysis, unlike linear acyl chlorides .

Role in Chromatography and Mass Spectrometry

Trifluoroacetyl derivatives, including those of pyrrolidinecarbonyl chloride, are widely used in gas chromatography–mass spectrometry (GC-MS) to enhance volatility and stability of analytes. For example, trifluoroacetyl groups improve chromatographic separation of regioisomeric chloroamphetamine analogs on DB-5ms columns, as seen in studies differentiating positional isomers via MS–MS fragmentation patterns . The electron-withdrawing nature of the trifluoroacetyl group stabilizes specific precursor ions (e.g., [M-H-HCl]⁺), aiding structural elucidation .

Stability and Handling Considerations

2-Pyrrolidinecarbonyl chloride is moisture-sensitive and requires anhydrous storage. Its stability under GC-MS conditions contrasts with trimethylsilyl derivatives, which degrade more readily at high temperatures .

Industrial and Research Relevance

This compound’s unique reactivity profile makes it valuable in synthesizing trifluoroacetyl-protected intermediates for pesticides and pharmaceuticals. For instance, cyclopropanecarboxylic acid derivatives (e.g., cyclanilide) and triazole fungicides (e.g., propiconazole) rely on similar acyl chloride chemistry for functional group introductions .

Biological Activity

2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)- is a compound of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure:

- Molecular Formula: C7H7ClF3NO2

- Molecular Weight: 229.58 g/mol

- CAS Number: 36724-68-2

Hazard Classification:

- Carcinogenicity: Category 2

- Eye Irritation: Category 2

- Skin Irritation: Category 2

- Specific Target Organ Toxicity (Single Exposure): Category 3 (Central Nervous System) .

Synthesis

The synthesis of 2-Pyrrolidinecarbonyl chloride, 1-(trifluoroacetyl)- typically involves the acylation of pyrrolidine derivatives using trifluoroacetyl chloride. This reaction can be optimized by adjusting solvent conditions and reaction times to achieve higher yields. For instance, a recent study reported successful synthesis with yields exceeding 80% under optimized conditions .

The biological activity of this compound has been linked to its role as a chiral derivatization reagent. Its application in the separation and analysis of psychoactive substances has been documented, particularly in the context of gas chromatography-mass spectrometry (GC-MS) techniques. This functionality is crucial for the enantiomeric resolution of drugs related to cathinone and amphetamines .

Case Studies and Research Findings

- Chiral Separation in Drug Analysis:

-

Inhibition Studies:

- Research has indicated that derivatives of this compound exhibit inhibitory activity in various biological assays. For example, compounds derived from pyrrolidine frameworks have shown promise as DPP-IV inhibitors, which are beneficial in managing type II diabetes by prolonging the action of incretin hormones .

- Antiviral Activity:

Data Table of Biological Activities

Q & A

Q. Which analytical techniques are most effective for characterizing 1-(trifluoroacetyl)-2-pyrrolidinecarbonyl chloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for confirming the trifluoroacetyl group and pyrrolidine backbone. Mass spectrometry (HRMS) validates molecular weight (e.g., C₇H₇ClF₃NO, theoretical MW ~237.5). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1750 cm⁻¹) and acyl chloride (C-Cl, ~850 cm⁻¹) stretches. For chiral variants (e.g., (2S)-isomer), chiral HPLC or optical rotation analysis is recommended .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in sealed, moisture-resistant containers. Avoid exposure to amines, alcohols, or aqueous environments, as TFAC derivatives readily hydrolyze to trifluoroacetic acid (TFA) . Conduct reactions in anhydrous solvents (e.g., THF, DCM) and use molecular sieves to scavenge trace moisture.

Advanced Research Questions

Q. What strategies mitigate side reactions during the acylation of pyrrolidine with TFAC?

- Methodological Answer : Side reactions (e.g., over-acylation, hydrolysis) are minimized by:

- Slow addition of TFAC to control exothermicity.

- Low-temperature regimes (–10°C to 0°C) to suppress thermal degradation.

- Use of scavengers (e.g., triethylamine) to neutralize HCl byproducts .

- Monitoring via TLC or in-situ FTIR to track reaction progress.

Q. How can stereochemical outcomes be controlled in the synthesis of chiral 1-(trifluoroacetyl)pyrrolidine derivatives?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or resolution techniques. For example, (2S)-1-(trifluoroacetyl)-2-pyrrolidinecarbonyl chloride (CAS 36724-68-2) can be resolved using chiral stationary phases in HPLC . Dynamic kinetic resolution (DKR) under basic conditions may also enhance enantiomeric excess.

Q. What mechanistic insights explain conflicting hydrolysis rates reported for TFAC derivatives in different solvents?

- Methodological Answer : Hydrolysis rates vary due to solvent polarity and proticity. In polar aprotic solvents (e.g., acetonitrile), hydrolysis is slower but accelerates in protic solvents (e.g., methanol) due to hydrogen-bond stabilization of intermediates. Contradictions in literature may arise from trace water content or impurities in solvents .

Q. How is this compound applied in biochemical research, such as epitope modification?

- Methodological Answer : The trifluoroacetyl group is used to modify peptide epitopes for immunological studies. For example, TFAC covalently modifies CYP2E1 epitopes to induce drug-induced liver injury models in mice, enabling mechanistic studies of immune responses . Reaction conditions (pH 7–8, 4°C) preserve epitope integrity while ensuring efficient acylation.

Data Contradiction and Experimental Design

Q. How should researchers resolve discrepancies in reported yields for TFAC-mediated acylations?

- Methodological Answer : Discrepancies often stem from catalyst activity (e.g., aged chromium oxide vs. fresh catalysts) or purification methods (e.g., column chromatography vs. distillation). Reproduce protocols exactly, and validate catalyst batches via X-ray diffraction or surface-area analysis .

Q. What experimental designs optimize the use of 1-(trifluoroacetyl)-2-pyrrolidinecarbonyl chloride in multi-step syntheses?

- Methodological Answer : Design sequential reactions to prioritize TFAC acylation early in the synthesis to avoid downstream incompatibilities (e.g., nucleophilic substituents). Use protective groups (e.g., tert-butoxycarbonyl, BOC) for amines and hydroxyls. Kinetic studies (e.g., Arrhenius plots) can identify temperature thresholds for decomposition .

Safety and Regulatory Considerations

Q. What safety protocols are critical when working with TFAC derivatives?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to TFAC’s volatility and HCl release. Monitor air quality for TFA vapors (TLV 1 ppm). Dispose of waste via alkaline hydrolysis (e.g., 10% NaOH) to neutralize acyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.